![molecular formula C17H18N2O2S B11810520 4-(4-Ethylphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11810520.png)
4-(4-Ethylphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
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Overview
Description
4-(4-Ethylphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated synthesis equipment to handle the complex multi-step processes involved .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents like dichloromethane and ethanol. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization possibilities that can lead to novel compounds with specific properties.
Biology
- Biological Activity : Research indicates potential antimicrobial and anticancer properties. Studies have explored its mechanisms of action, which may involve interactions with specific enzymes or receptors, altering their activity to produce therapeutic effects.
Medicine
- Therapeutic Potential : Investigations into its pharmacological effects suggest it may be beneficial in treating various diseases. The compound's ability to inhibit certain biological pathways positions it as a candidate for further medicinal development.
Industry
- Material Development : In industrial applications, 4-(4-Ethylphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione is utilized in the development of new materials and chemical processes. Its properties can enhance the performance characteristics of materials used in various applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylate: Shares a similar pyridine core structure but differs in the functional groups attached.
1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl]ethanone: Another compound with a pyridine core, used in the synthesis of COX-2 inhibitors.
Uniqueness
4-(4-Ethylphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione is unique due to its specific combination of functional groups and the pyrrolo[3,4-c]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
4-(4-Ethylphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione, commonly referred to as a pyrrolopyridinedione derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
- Chemical Formula : C17H18N2O2S
- CAS Number : 89479-41-4
The compound features a pyrrolopyridinedione core structure which is pivotal for its biological activity. The presence of the ethylphenyl and methylthio substituents enhances its pharmacological profile.
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrrolopyridinedione derivatives. The compound has shown promising results against various cancer cell lines:
- Cytotoxicity : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against human cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and H460 (lung cancer). The IC50 values for these cell lines were notably lower than that of standard chemotherapeutic agents, indicating superior efficacy .
Cell Line | IC50 Value (µg/mL) | Comparison to Control |
---|---|---|
A549 | 193.93 | Lower than 371.36 |
HT-29 | 238.14 | Comparable |
H460 | 208.58 | Lower than control |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed through various assays targeting cyclooxygenase (COX) enzymes:
- COX Inhibition : The compound exhibited significant inhibition of COX-2 with an IC50 value comparable to well-known anti-inflammatory drugs such as diclofenac and celecoxib .
Compound | IC50 Value (µmol) | Target Enzyme |
---|---|---|
4-(4-Ethylphenyl)-2-methyl... | 0.04 ± 0.09 | COX-2 |
Celecoxib | 0.05 ± 0.02 | COX-2 |
Antimicrobial Activity
The compound's antimicrobial activities have also been explored:
- Broad Spectrum : Preliminary results suggest that it possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of bacterial cell wall synthesis .
Case Studies and Research Findings
A notable study conducted by researchers at the National Institutes of Health highlighted the compound's potential as a chemotherapeutic agent. The study involved molecular docking simulations that indicated strong binding affinity to specific protein targets involved in cancer proliferation .
Molecular Docking Studies
Molecular docking studies revealed that the compound binds effectively to:
- EGFR : A key target in many cancers.
- JAK2 : Associated with various hematological malignancies.
These interactions suggest a multi-target mechanism that could enhance its therapeutic efficacy.
Properties
Molecular Formula |
C17H18N2O2S |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-2-methyl-3-methylsulfanyl-3,5-dihydropyrrolo[3,4-c]pyridine-1,6-dione |
InChI |
InChI=1S/C17H18N2O2S/c1-4-10-5-7-11(8-6-10)15-14-12(9-13(20)18-15)16(21)19(2)17(14)22-3/h5-9,17H,4H2,1-3H3,(H,18,20) |
InChI Key |
WJIKCSOAWVQNCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C3C(N(C(=O)C3=CC(=O)N2)C)SC |
Origin of Product |
United States |
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